![molecular formula C11H14INO B1525680 4-(2-Iodophenoxy)piperidine CAS No. 1220175-12-1](/img/structure/B1525680.png)
4-(2-Iodophenoxy)piperidine
Overview
Description
Piperidine is a six-membered heterocyclic compound, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
Piperidine is a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents. Specifically, they have shown activity against androgen-refractory cancer cell lines, which are often resistant to conventional therapies .
Antiviral Research
Research has indicated that certain piperidine derivatives exhibit antiviral properties and are being explored for potential use in antiviral medications .
Antimicrobial and Antifungal Uses
The antimicrobial and antifungal activities of piperidine derivatives make them candidates for developing new treatments for bacterial and fungal infections .
Analgesic and Anti-inflammatory Effects
Piperidine derivatives can act as analgesic and anti-inflammatory agents, providing relief from pain and inflammation .
Anti-Alzheimer’s Disease
Some piperidine compounds have been studied for their potential in treating Alzheimer’s disease, aiming to alleviate symptoms or slow progression .
Antipsychotic Properties
Piperidine structures are found in some antipsychotic drugs, suggesting that derivatives could be useful in psychiatric treatment .
Anticoagulant Capabilities
There is potential for piperidine derivatives to be used as anticoagulants, helping to prevent blood clots .
Mechanism of Action
Piperine
Antioxidant
Piperine inhibits free radicals, contributing to its protective effects . It modulates inflammatory pathways, potentially through NF-κB inhibition.Bioavailability Enhancement
Piperine enhances the absorption of co-administered compounds by inhibiting drug-metabolizing enzymes .Other Effects
Anti-apoptotic, immunomodulatory, and hepatoprotective properties .Safety and Hazards
Future Directions
Piperidine and its derivatives are under-explored in drug discovery owing to current limitations in their synthesis . Advances in synthetic transformations that enable the preparation of diverse, densely functionalized piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .
properties
IUPAC Name |
4-(2-iodophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPONZFYXJHBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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